molecular formula C9H16ClNO2S B7953541 1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid hydrochloride

1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid hydrochloride

Cat. No.: B7953541
M. Wt: 237.75 g/mol
InChI Key: LTMPONCKRRLPHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid hydrochloride is a unique chemical compound characterized by its spirocyclic structure, which includes both sulfur and nitrogen atoms. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable thioamide and an amine, the spirocyclic structure can be formed through a series of condensation and cyclization reactions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Purification steps such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For instance, its anticancer activity is believed to involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Uniqueness: 1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

1-thia-4-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2S.ClH/c11-8(12)7-6-13-9(10-7)4-2-1-3-5-9;/h7,10H,1-6H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMPONCKRRLPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC(CS2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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